Docosahexaenoic Acid-d5 Ethyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

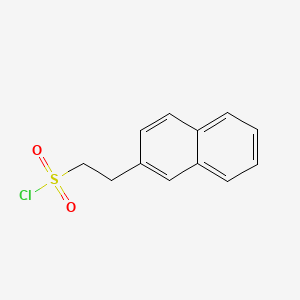

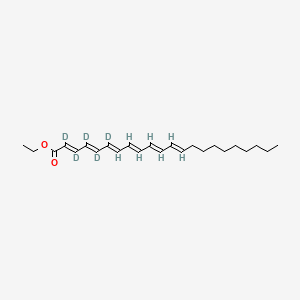

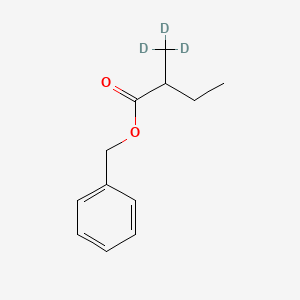

Docosahexaenoic Acid-d5 Ethyl Ester (DHA-d5 ethyl ester) is an internal standard used for the quantification of docosahexaenoic acid ethyl ester . It is an esterified form of the ω-3 fatty acid DHA . DHA ethyl ester increases plasma and erythrocyte membrane DHA levels in rats without altering the content of the ω-6 fatty acid arachidonic acid .

Synthesis Analysis

The synthesis of DHA ethyl ester involves the use of fish oil and primrose oil, resulting in a high-docosahexaenoic acid (DHA) supplement . DHA is a 22 carbon chain with 6 cis double bonds and has anti-inflammatory effects . It can be biosynthesized from alpha-linolenic acid or commercially manufactured from microalgae .Molecular Structure Analysis

The molecular formula of DHA-d5 ethyl ester is C24H31D5O2 . The formal name is 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic-21,21,22,22,22-d5 acid, ethyl ester . The InChi Code is InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24 (25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/i1D3,3D2 .Chemical Reactions Analysis

DHA ethyl ester enhances 6-hydroxydopamine-induced neuronal damage by induction of lipid peroxidation in mouse striatum .Physical And Chemical Properties Analysis

The molecular weight of DHA-d5 ethyl ester is 361.6 . . It is soluble in DMF, DMSO, and ethanol .Mecanismo De Acción

DHA ethyl ester is known to reduce the number of reference memory errors in an eight-arm radial maze in 100-week old rats . It is also used as an adjunct in the treatment of hypertriglyceridemia . The mechanism of action of DHA was attributed to the upregulation of the expression of β-secretase (BACE)2, which competed with BACE1 to cleave APP, thus decreasing the production of extracellular Aβ fragments .

Safety and Hazards

Direcciones Futuras

While DHA ethyl ester has been studied for many years due to its protective effect on the decline in brain function, the underlying molecular mechanism has not been completely elucidated . Future research could focus on further understanding the molecular mechanisms of DHA ethyl ester and exploring its potential therapeutic applications.

Propiedades

IUPAC Name |

ethyl (2E,4E,6E,8E,10E,12E)-2,3,4,5,6-pentadeuteriodocosa-2,4,6,8,10,12-hexaenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h12-23H,3-11H2,1-2H3/b13-12+,15-14+,17-16+,19-18+,21-20+,23-22+/i19D,20D,21D,22D,23D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLNXKAVUJJPMU-MVCPWBNSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]\C(=C/C=C/C=C/C=C/CCCCCCCCC)\C(=C(/[2H])\C(=C(/[2H])\C(=O)OCC)\[2H])\[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

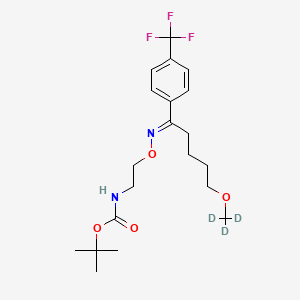

![(4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,9(16),10,12-pentaene](/img/structure/B564549.png)

![(6,7-Dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl) benzoate](/img/structure/B564552.png)

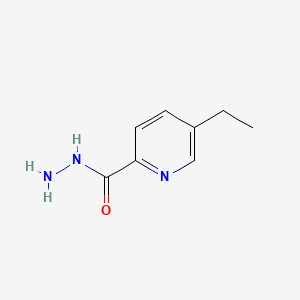

![2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide](/img/structure/B564553.png)